REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:14])[C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([CH3:13])=[N:10]2)=[CH:5][CH:4]=1.[Se](=O)=[O:16]>>[CH3:1][N:2]([CH3:14])[C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([CH:13]=[O:16])=[N:10]2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
304.3 mg
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C2C=CC(=NC2=C1)C)C
|
Name
|
|
Quantity
|
272.29 mg
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
m-xylenes
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The black reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through cotton
|
Type
|
WASH
|
Details
|
washing several times with chloroform
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C2C=CC(=NC2=C1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.68 mmol | |
AMOUNT: MASS | 136.4 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |